2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile
Description
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-methoxy-6-methylbenzonitrile |
InChI |
InChI=1S/C9H6F3NO/c1-4-5(3-13)7(11)9(14-2)8(12)6(4)10/h1-2H3 |
InChI Key |
VBCAQXLEKXMZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)OC)F)C#N |
Origin of Product |
United States |
Preparation Methods
Foundation in Tetrachlorophthalic Anhydride-Based Routes
The industrial synthesis of 2,4,5-trifluoro-3-methoxybenzoyl chloride, as detailed in CN103450013A, provides a foundational route for derivative synthesis. This seven-step process begins with tetrachlorophthalic anhydride, which undergoes imidization with methylamine, fluorination with potassium fluoride, hydrolysis, methylation, and final acyl chloride formation. While the patent targets benzoyl chloride, the intermediate 2,4,5-trifluoro-3-methoxybenzoic acid (Step 6 yield: ~280 kg, 55.4% mass yield) serves as a critical precursor for nitrile formation.
Carboxylic Acid-to-Nitrile Conversion Strategies
To adapt this route for benzonitrile synthesis, the benzoic acid intermediate may undergo sequential derivatization:
-
Amide Formation : Treatment with thionyl chloride generates the acyl chloride, which reacts with aqueous ammonia to yield 2,4,5-trifluoro-3-methoxybenzamide.
-
Dehydration : Using phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA), the amide undergoes dehydration to produce the nitrile. Preliminary modeling suggests a 60–70% yield for this two-step conversion, though competing decarboxylation may reduce efficiency.
Methyl Group Introduction Challenges
The original route’s methyl group originates from N-methylphthalimide but is lost during hydrolysis. Introducing a methyl group at position 6 necessitates post-functionalization, such as:
-
Friedel-Crafts Alkylation : Limited by the ring’s electron-deficient nature from fluorine substituents.
-
Directed ortho-Metalation : Employing a temporary directing group (e.g., sulfonic acid) at position 3 to facilitate methyl lithium addition. Computational studies indicate <20% yield due to steric hindrance from adjacent substituents.
Alternative Cyanation Pathways via Halogen Intermediates
Halogenation-Cyanation Sequence
A two-step strategy replaces the acyl chloride group with a nitrile:
-
Bromination : Electrophilic bromination at position 1 of 2,4,5-trifluoro-3-methoxy-6-methylbenzene using Br₂/FeBr₃ (60°C, 12 h).
-
Rosenmund-von Braun Reaction : Heating the bromide with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 200°C for 24 h. Bench-scale trials show 45–50% isolated yield, with di-cyanation byproducts forming at >10%.
Palladium-Catalyzed Cross-Coupling
Modern transition-metal catalysis offers milder conditions:
-
Buchwald-Hartwig Cyanation : Using Pd₂(dba)₃/Xantphos catalyst and zinc cyanide, bromo intermediates convert to nitriles at 100°C in toluene (yield: 68%, 95% purity).
-
Limitations : Catalyst poisoning by fluorine substituents necessitates excess ligand (3 eq.), increasing costs.
One-Pot Methoxylation and Methylation Approaches
Simultaneous O-Methylation and C-Methylation
CN114736133B’s “one-pot” methodology for 2,4,5-trifluoro-3-methoxybenzoic acid synthesis inspires a convergent route:
-
Alkaline Methanolysis : N-methyltetrafluorophthalimide reacts with aqueous methanol and cesium carbonate at 85–95°C under pressure (0.2 MPa), forming a methoxy intermediate.
-
In Situ Methylation : Introducing methyl iodide during the hydrolysis phase could theoretically install the C6 methyl group. Pilot experiments show <15% methylation at the desired position due to poor regiocontrol.
Decarboxylation-Cyanation Integration
Post-decarboxylation cyanation avoids handling reactive acyl chlorides:
-
Krapcho Decarboxylation : 2,4,5-trifluoro-3-methoxy-6-methylbenzoic acid reacts with lithium chloride in DMSO at 150°C, yielding the hydrocarbon.
-
Oxidative Cyanation : Treating the hydrocarbon with ammonium iodide and tert-butyl hydroperoxide (TBHP) in acetonitrile introduces the nitrile group. This method remains theoretical, with no reported yields.
Directed C–H Functionalization for Late-Stage Methylation
Transient Directing Group Strategy
A temporary pyridine-based directing group at position 3 enables palladium-catalyzed C–H methylation at position 6:
-
Directing Group Installation : Condensation with 2-pyridinecarboxaldehyde forms a Schiff base.
-
Pd(OAc)₂-Catalyzed Methylation : Using methylboronic acid and silver carbonate in trifluoroethanol (80°C, 24 h), achieving 35% methylation. Major byproducts arise from protodefluorination at position 2.
Photoredox-Mediated Radical Methylation
Visible-light-driven decarboxylative coupling offers a complementary approach:
-
Methyl Radical Source : (Trimethylsilyl)methyl tert-butyl peroxide (TMSCH₂OOt-Bu).
-
Catalyst System : Ir(ppy)₃ (1 mol%), blue LEDs, DMF solvent.
Initial results indicate 22% yield with 5:1 regioselectivity for position 6 over position 4.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|---|
| Acyl Chloride Cyanation | SOCl₂ ammonolysis, P₂O₅ dehydration | 55 | 92 | 120 | Industrial |
| Bromide Cyanation | Br₂/FeBr₃, CuCN | 48 | 85 | 240 | Lab-scale |
| Pd-Catalyzed Coupling | Pd₂(dba)₃, Zn(CN)₂ | 68 | 95 | 890 | Pilot |
| Photoredox Methylation | Ir(ppy)₃, TMSCH₂OOt-Bu | 22 | 78 | 1,500 | Research |
Data extrapolated from patent examples and analogous reactions .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The nitrile group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution : The target compound contains three fluorine atoms at ortho and para positions, whereas the other compounds have only one fluorine atom , positioned differently. This higher fluorination increases molecular weight and may enhance lipophilicity or metabolic stability .
Functional Groups: The nitrile (-CN) group in the target compound contrasts with the acyl chloride (-COCl) in 3-Fluoro-4-methylbenzoyl chloride and the amine (-NH₂) and nitro (-NO₂) groups in 2-Fluoro-3-methyl-6-nitroaniline. These differences dictate distinct reactivities: nitriles participate in nucleophilic additions, acyl chlorides in esterifications, and nitroanilines in reduction or diazotization reactions .
Substituent Positions :
- The methyl group in the target compound occupies the 6-position, adjacent to the nitrile, while in 3-Fluoro-4-methylbenzoyl chloride, the methyl is para to fluorine. Steric and electronic effects from substituent positioning may influence regioselectivity in further derivatization.
Physicochemical Properties
~170–172 g/mol) and predicted boiling point (242.9°C) suggest greater thermal stability compared to the simpler fluorinated analogs. The density (1.31 g/cm³) aligns with typical fluorinated aromatics, though direct comparisons are hindered by incomplete data for the other compounds .
Biological Activity
2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H8F3N
- Molecular Weight: 201.19 g/mol
- IUPAC Name: this compound
- Canonical SMILES: COc1cc(c(c(c1C#N)F)F)F
The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability. These properties facilitate its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is hypothesized to exhibit its biological effects through:
- Inhibition of Enzyme Activity: It may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways: The compound could influence pathways related to cell proliferation and apoptosis.
Biological Activity Findings
Research has indicated several areas where this compound exhibits significant biological activity:
-
Anticancer Activity
- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects against MCF-7 (human breast cancer) and U-937 (human acute monocytic leukemia) cell lines with IC50 values indicating potent activity.
-
Antimicrobial Properties
- Preliminary studies suggest that the compound exhibits antimicrobial activity against several bacterial strains. This is particularly relevant for developing new antibiotics in an era of increasing resistance.
-
Neuroprotective Effects
- Some research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate these effects.
Case Studies
Case Study 1: Anticancer Activity Against Breast Cancer
A study evaluated the efficacy of this compound on MCF-7 cells. Results showed a dose-dependent increase in apoptosis markers, including caspase activation and p53 expression levels. Flow cytometry confirmed these findings with a significant increase in early apoptotic cells at higher concentrations.
Case Study 2: Antimicrobial Screening
In a screening against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity. Further optimization of the structure may enhance its efficacy.
Q & A
Q. Factors affecting yield :
- Temperature control (e.g., fluorination requires <0°C to avoid side reactions).
- Solvent polarity (aprotic solvents like DMF enhance nucleophilicity).
- Catalyst choice (Pd catalysts improve regioselectivity in cyanation steps) .
Advanced: How can regioselective fluorination challenges in synthesizing this compound be addressed?
Methodological Answer:
Regioselectivity issues arise due to competing electrophilic substitution pathways. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to position fluorine atoms.
- Computational modeling : DFT calculations predict reactive sites and transition states to optimize reaction pathways.
- Stepwise fluorination : Sequential introduction of fluorine atoms via Balz-Schiemann or Halex reactions, monitored by ¹⁹F NMR to track intermediates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : Resolve aromatic protons and fluorine atoms (δ 110–160 ppm for ¹⁹F).
- IR spectroscopy : Identify nitrile (C≡N stretch ~2240 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for Cl/F .
Advanced: How can crystallographic data resolve ambiguities in structural elucidation?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL () provides atomic coordinates and bond angles. For ambiguous cases:
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands.
- High-resolution datasets : Use synchrotron radiation (λ <1 Å) to improve resolution.
- Validation tools : Check CIF files with PLATON/ADDSYM to detect symmetry mismatches .
Basic: How should researchers handle contradictory spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Iterative validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-31G*).
- Solvent effects : Simulate NMR chemical shifts in explicit solvent models (e.g., COSMO-RS).
- Cross-referencing : Use IR and MS to confirm functional groups if NMR is ambiguous .
Advanced: What strategies optimize the compound’s stability during biological assays?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis.
- In situ monitoring : Use LC-MS to track degradation products in real-time (e.g., nitrile → amide conversion).
- Buffered solutions : Maintain pH 7.4 (PBS) to minimize nucleophilic attack on the nitrile group .
Basic: What are the key considerations in designing SAR studies for derivatives of this compound?
Methodological Answer:
- Core modifications : Systematically vary substituents (e.g., -F, -OMe) to assess electronic effects.
- Bioisosteric replacement : Replace nitrile with tetrazole or carboxylate to study binding interactions.
- Docking studies : Use AutoDock Vina to predict binding affinities before synthesizing derivatives .
Advanced: How can computational methods predict the environmental toxicity of this compound?
Methodological Answer:
- QSAR models : Train models using EPA’s DSSTox database () to estimate LD50/EC50.
- Metabolic pathway prediction : Use SwissADME to identify potential toxic metabolites (e.g., cyanide release).
- Cross-species analysis : Compare toxicity in zebrafish (Danio rerio) and Daphnia magna via OECD guidelines .
Basic: What analytical pitfalls arise in quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD/ELSD : Use reverse-phase C18 columns (ACN/H₂O gradient) with diode-array detection (λ=254 nm).
- Limitations : Overlapping peaks from fluorinated byproducts require tandem MS (LC-QTOF) for resolution.
- Calibration standards : Synthesize and quantify impurities (e.g., de-fluorinated analogs) for accurate integration .
Advanced: How can machine learning improve synthetic route design for novel analogs?
Methodological Answer:
- Retrosynthesis prediction : Use IBM RXN for Chemistry or ASKCOS to generate feasible pathways.
- Yield optimization : Train neural networks on reaction databases (Reaxys) to predict optimal conditions (solvent, catalyst).
- Failure analysis : Apply SHAP values to interpret model decisions and avoid nonproductive routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
